[2,2'-Bithiophene]-5,5'-dithiol
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Overview
Description
[2,2’-Bithiophene]-5,5’-dithiol is an organic compound that belongs to the class of bithiophenes It is characterized by the presence of two thiophene rings connected at the 2-position and substituted with thiol groups at the 5,5’-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiophene]-5,5’-dithiol typically involves the following steps:
Starting Material: The synthesis begins with 2,2’-bithiophene, which can be prepared by cross-coupling reactions starting from 2-halothiophenes.
Bromination: The 2,2’-bithiophene is brominated at the 5,5’-positions using bromosuccinimide to obtain 5,5’-dibromo-2,2’-bithiophene.
Industrial Production Methods
Industrial production methods for [2,2’-Bithiophene]-5,5’-dithiol are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bithiophene]-5,5’-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Thiol groups can react with alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of thioethers or thioesters.
Scientific Research Applications
[2,2’-Bithiophene]-5,5’-dithiol has several scientific research applications:
Materials Science: The compound is utilized in the development of conductive polymers and inks, which have applications in flexible electronics and printed circuits.
Biological Studies:
Mechanism of Action
The mechanism of action of [2,2’-Bithiophene]-5,5’-dithiol involves its interaction with molecular targets through its thiol groups. These groups can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the compound’s conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Lacks the thiol groups and has different electronic properties.
5,5’-Dibromo-2,2’-bithiophene: A precursor in the synthesis of [2,2’-Bithiophene]-5,5’-dithiol.
2,2’5’,2’'-Terthiophene: Contains three thiophene rings and has different structural and electronic characteristics.
Uniqueness
[2,2’-Bithiophene]-5,5’-dithiol is unique due to the presence of thiol groups, which impart distinct reactivity and functionality. This makes it particularly valuable in applications requiring thiol chemistry, such as the formation of self-assembled monolayers and the development of thiol-based sensors.
Properties
CAS No. |
58259-03-3 |
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Molecular Formula |
C8H6S4 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
5-(5-sulfanylthiophen-2-yl)thiophene-2-thiol |
InChI |
InChI=1S/C8H6S4/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4,9-10H |
InChI Key |
KXJOYLBITYGKEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)S)C2=CC=C(S2)S |
Origin of Product |
United States |
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